molecular formula C20H28N2O2 B11180532 Benzene-1,4-diylbis[(3-methylpiperidin-1-yl)methanone]

Benzene-1,4-diylbis[(3-methylpiperidin-1-yl)methanone]

Cat. No.: B11180532
M. Wt: 328.4 g/mol
InChI Key: UGLPSAYDJMPONP-UHFFFAOYSA-N
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Description

Benzene-1,4-diylbis[(3-methylpiperidin-1-yl)methanone] is a synthetic organic compound that features a benzene ring substituted with two 3-methylpiperidin-1-yl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,4-diylbis[(3-methylpiperidin-1-yl)methanone] typically involves the reaction of 1,4-dibromobenzene with 3-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the methanone groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: Benzene-1,4-diylbis[(3-methylpiperidin-1-yl)methanone] can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Benzene-1,4-diylbis[(3-methylpiperidin-1-yl)methanone] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Benzene-1,4-diylbis[(3-methylpiperidin-1-yl)methanone] involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moieties can interact with binding sites, potentially modulating the activity of the target proteins. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzene-1,4-diylbis[(4-methylpiperazin-1-yl)methanone]: Similar structure but with piperazine rings instead of piperidine.

    Benzene-1,3-diylbis[(4-methylpiperidin-1-yl)methanone]: Similar structure but with different substitution pattern on the benzene ring.

    Benzene-1,4-diylbis[(2-methylpiperidin-1-yl)methanone]: Similar structure but with different methyl group position on the piperidine ring.

Uniqueness: Benzene-1,4-diylbis[(3-methylpiperidin-1-yl)methanone] is unique due to the specific positioning of the 3-methylpiperidin-1-yl groups, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct interactions with molecular targets and different pharmacological profiles compared to similar compounds.

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

[4-(3-methylpiperidine-1-carbonyl)phenyl]-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C20H28N2O2/c1-15-5-3-11-21(13-15)19(23)17-7-9-18(10-8-17)20(24)22-12-4-6-16(2)14-22/h7-10,15-16H,3-6,11-14H2,1-2H3

InChI Key

UGLPSAYDJMPONP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCC(C3)C

Origin of Product

United States

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